REACTION_CXSMILES
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[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:7]1(=[O:13])[O:12][C:10](=[O:11])[CH:9]=[CH:8]1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC>C1C=CC=CC=1>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:10]1(=[O:11])[O:12][C:7](=[O:13])[CH:8]=[CH:9]1 |f:4.5|
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Name
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Quantity
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13 g
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Type
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reactant
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Smiles
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C(C)(=O)OC=C
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Name
|
|
Quantity
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49 g
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Type
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reactant
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Smiles
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C1(\C=C/C(=O)O1)=O
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Name
|
|
Quantity
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0.1 g
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Type
|
reactant
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Smiles
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C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The copolymer was precipitated from the viscous solution with petroleum ether (80° to 100° C.)
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Type
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DISSOLUTION
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Details
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The copolymer dissolved well in diluted caustic soda
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Name
|
|
Type
|
|
Smiles
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C(C)(=O)OC=C.C1(\C=C/C(=O)O1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |